Pramiracetam

Description

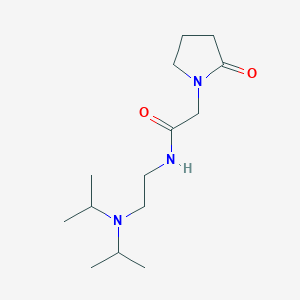

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2/c1-11(2)17(12(3)4)9-7-15-13(18)10-16-8-5-6-14(16)19/h11-12H,5-10H2,1-4H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULJGOSFKWFVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCNC(=O)CN1CCCC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72869-16-0 (sulfate) | |

| Record name | Pramiracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068497621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60218604 | |

| Record name | Pramiracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68497-62-1 | |

| Record name | Pramiracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68497-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pramiracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068497621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pramiracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13247 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pramiracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60218604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68497-62-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAMIRACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4449F8I3LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pramiracetam's Cholinergic Mechanism: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides an in-depth analysis of the mechanism of action of pramiracetam, a nootropic agent of the racetam class, with a specific focus on its effects on the acetylcholine system. This document is intended for researchers, scientists, and drug development professionals interested in the neuropharmacological properties of cognitive enhancers.

Executive Summary

This compound has been shown to indirectly enhance cholinergic neurotransmission, primarily through the potentiation of high-affinity choline uptake (HACU) in the hippocampus. This mechanism is believed to be a key contributor to its nootropic effects. Additionally, this compound has been observed to increase nitric oxide synthase (NOS) activity in the cerebral cortex. This document will detail the available quantitative data, outline the experimental methodologies used to ascertain these effects, and propose the putative signaling pathways involved.

Core Mechanism: Enhancement of High-Affinity Choline Uptake

The principal mechanism by which this compound is understood to influence the acetylcholine system is by increasing the efficiency of the high-affinity choline uptake (HACU) process in hippocampal neurons.[1][2][3] The HACU system, mediated by the choline transporter 1 (CHT1), is the rate-limiting step in acetylcholine synthesis. By facilitating the transport of choline into the presynaptic terminal, this compound indirectly increases the availability of the precursor for acetylcholine production, thereby supporting enhanced cholinergic function, particularly during tasks with high cognitive demand.

Quantitative Data on High-Affinity Choline Uptake

While the precise kinetics of this compound's effect on HACU (Vmax and Km) are not extensively detailed in publicly available literature, seminal research has demonstrated a significant increase in HACU in response to this compound administration.

| Parameter | Brain Region | Animal Model | Dosage (i.p.) | Observation | Reference |

| High-Affinity Choline Uptake (HACU) | Hippocampus | Rat | 44 mg/kg | Significant Increase | (Murray & Lynch, 1985) |

| High-Affinity Choline Uptake (HACU) | Hippocampus | Rat | 88 mg/kg | Significant Increase | (Murray & Lynch, 1985) |

It is important to note that the original publication by Murray & Lynch (1985) was not available in its full-text form to extract the precise percentage of increase in HACU.

Modulation of Nitric Oxide Synthase Activity

In addition to its effects on the cholinergic system, this compound has been shown to modulate the activity of nitric oxide synthase (NOS), an enzyme involved in the synthesis of nitric oxide (NO), a key signaling molecule in the central nervous system.

Quantitative Data on Nitric Oxide Synthase Activity

| Parameter | Brain Region | Animal Model | Dosage (i.p.) | Observation | Reference |

| Nitric Oxide Synthase (NOS) Activity | Cerebral Cortex | Rat | 300 mg/kg | ~20% Increase | [4] |

| Nitric Oxide Synthase (NOS) Activity | Hippocampus | Rat | 300 mg/kg | No Significant Change | [4] |

Experimental Protocols

High-Affinity Choline Uptake (HACU) Assay (In Vitro)

The following is a generalized protocol for measuring HACU in synaptosomal preparations, based on standard methodologies.

Objective: To quantify the rate of sodium-dependent high-affinity choline uptake in isolated nerve terminals (synaptosomes) following in vivo administration of this compound.

Methodology:

-

Animal Dosing: Male Wistar rats are administered this compound (44 mg/kg or 88 mg/kg, i.p.) or vehicle control.

-

Synaptosome Preparation: Thirty minutes post-injection, animals are euthanized, and the hippocampus is rapidly dissected in ice-cold sucrose buffer. The tissue is homogenized, and synaptosomes are isolated by differential centrifugation.

-

Uptake Assay: Synaptosomal pellets are resuspended in a Krebs-based buffer. The uptake reaction is initiated by the addition of a known concentration of radiolabeled choline (e.g., [³H]choline).

-

Incubation: The reaction is allowed to proceed for a short duration (typically 4 minutes) at 37°C to specifically measure the high-affinity transport system.

-

Termination: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

Quantification: The radioactivity retained on the filters, representing the amount of choline taken up by the synaptosomes, is measured using liquid scintillation counting.

-

Data Analysis: The rate of choline uptake is calculated and expressed as pmol/mg protein/min.

Nitric Oxide Synthase (NOS) Activity Assay

The following protocol is a generalized method for determining NOS activity.

Objective: To measure the activity of NOS in brain tissue homogenates following in vivo administration of this compound.

Methodology:

-

Animal Dosing: Male rats are treated with this compound (300 mg/kg, i.p.) or vehicle.

-

Tissue Preparation: Following a defined time course, animals are euthanized, and the cerebral cortex and hippocampus are dissected. Tissues are homogenized in a buffer containing protease inhibitors.

-

Enzyme Assay: The assay measures the conversion of radiolabeled L-arginine to L-citrulline by NOS. The homogenate is incubated with [³H]L-arginine and necessary co-factors (NADPH, calmodulin, tetrahydrobiopterin).

-

Separation: The reaction is stopped, and the radiolabeled L-citrulline is separated from the unreacted [³H]L-arginine using cation-exchange chromatography.

-

Quantification: The amount of [³H]L-citrulline is quantified by liquid scintillation counting.

-

Data Analysis: NOS activity is expressed as pmol of L-citrulline formed per minute per milligram of protein.

Putative Signaling Pathways

The precise molecular target of this compound remains to be fully elucidated. However, based on its known effects and the general understanding of racetam pharmacology, a hypothetical signaling cascade can be proposed. It is plausible that this compound acts on a yet-to-be-identified membrane-bound protein or modulates membrane fluidity, which in turn initiates intracellular signaling events.

The observed increases in both HACU and NOS activity suggest the involvement of second messenger systems that can have pleiotropic effects. One possibility is the activation of protein kinase C (PKC) or the mitogen-activated protein kinase (MAPK) pathway, which are known to be involved in regulating both ion channel/transporter activity and gene expression.

The activation of NOS could be a downstream effect of an initial signaling event, or a parallel pathway activated by this compound. Nitric oxide itself can act as a retrograde messenger, potentially influencing presynaptic function and further modulating neurotransmitter release and uptake mechanisms.

Conclusion

This compound's primary mechanism of action on the acetylcholine system appears to be an indirect enhancement of acetylcholine synthesis via the upregulation of high-affinity choline uptake in the hippocampus.[1][2] Concurrently, it demonstrates the ability to increase nitric oxide synthase activity in the cerebral cortex.[4] Further research is required to identify the direct molecular target of this compound and to fully elucidate the intracellular signaling pathways that connect this initial interaction to the observed downstream effects on cholinergic and nitrergic systems. The data and protocols presented herein provide a foundation for future investigations into the neuropharmacology of this and other nootropic agents.

References

- 1. Cognition stimulating drugs modulate protein kinase C activity in cerebral cortex and hippocampus of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Profound effects of combining choline and piracetam on memory enhancement and cholinergic function in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Smart Drugs on Cholinergic System and Non-Neuronal Acetylcholine in the Mouse Hippocampus: Histopathological Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systemic administration of this compound increases nitric oxide synthase activity in the cerebral cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Properties of Racetam Nootropics In Vitro: A Technical Guide and Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the in vitro neuroprotective properties of racetam nootropics, with a primary focus on Piracetam as a model compound due to the extensive availability of public research data. While Pramiracetam is a compound of significant interest, detailed in vitro studies on its specific neuroprotective mechanisms are less prevalent in peer-reviewed literature. The mechanisms of Piracetam, a closely related molecule, offer a robust framework for understanding the potential cellular and molecular actions of this class of drugs. This guide details the experimental evidence for mitochondrial stabilization, attenuation of oxidative stress, and inhibition of apoptotic pathways. It includes structured quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for researchers in neuropharmacology and drug development.

Core Neuroprotective Mechanisms of Piracetam In Vitro

In vitro studies using various neuronal cell models have elucidated several key mechanisms through which Piracetam exerts its neuroprotective effects. These primarily revolve around preserving mitochondrial integrity and function, combating oxidative stress, and mitigating downstream apoptotic signaling.

Attenuation of Mitochondrial Dysfunction

A central theme in the neuroprotective action of Piracetam is its ability to stabilize mitochondrial function, particularly under conditions of cellular stress. Mitochondria are critical for neuronal survival, providing ATP and regulating key signaling pathways. Their dysfunction is a common pathway in many neurodegenerative conditions.

Piracetam has been shown to improve mitochondrial membrane potential (MMP) and ATP production in PC12 cells following oxidative stress induced by agents like sodium nitroprusside (SNP) or conditions such as serum deprivation.[1][2] At concentrations between 100 and 1000 μM, Piracetam can significantly ameliorate the reduction in MMP and ATP levels caused by these stressors.[1][2] Under mild serum deprivation, a 500 μM concentration of Piracetam was sufficient to induce a nearly complete recovery of both MMP and ATP levels.[1][2] This mitochondrial stabilization is considered a crucial mechanism for its beneficial effects.[2]

Mitigation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leads to neuronal damage. Piracetam demonstrates significant anti-oxidative properties in various in vitro models.

In studies using rat primary cortical cells subjected to oxygen and glucose deprivation (OGD), Piracetam pre-treatment significantly lowered the levels of oxidative stress markers like malondialdehyde (MDA) and nitric oxide (NO).[3] Concurrently, it enhanced the activities of key antioxidant enzymes, superoxide dismutase (SOD) and glutathione peroxidase (GPx), which are typically diminished by OGD.[3] Similarly, in EOC-20 microglial cells challenged with lipopolysaccharide (LPS), Piracetam pre-treatment attenuated the production of intracellular ROS and NO, leading to improved cell viability.[4][5]

Inhibition of Apoptotic Pathways

By preserving mitochondrial integrity and reducing oxidative stress, Piracetam effectively inhibits the activation of downstream cell death pathways. Apoptosis, or programmed cell death, is a critical process in neurodegeneration.

Piracetam has been found to reduce the activity of caspase-9, an initiator caspase linked to the mitochondrial apoptotic pathway, following SNP-induced oxidative stress in PC12 cells.[1][2] Furthermore, in OGD models, Piracetam attenuates the increased expression of the pro-apoptotic proteins p53 and BAX.[3] Studies have also shown that Piracetam can block the translocation of mitochondrial apoptosis-inducing factor (AIF) and endonuclease G to the nucleus, key events in caspase-independent cell death.[6] This demonstrates a multi-faceted anti-apoptotic action, targeting both caspase-dependent and independent pathways.

Quantitative Data Presentation

The following tables summarize the quantitative results from key in vitro studies on Piracetam's neuroprotective effects.

Table 1: Effects of Piracetam on Mitochondrial Function under Cellular Stress

| Cell Model | Stressor | Piracetam Conc. | Measured Parameter | Result |

| PC12 Cells | Sodium Nitroprusside (SNP) | 100 - 1000 µM | Mitochondrial Membrane Potential (MMP) | Concentration-dependent improvement[1][2] |

| PC12 Cells | SNP | 100 - 1000 µM | ATP Production | Concentration-dependent improvement[1][2] |

| PC12 Cells | Serum Deprivation | 500 µM | MMP & ATP Levels | Nearly complete recovery[1][2] |

| Dissociated Brain Cells (aged mice) | SNP-induced damage | 500 µM | MMP | Protective effect observed[1] |

Table 2: Effects of Piracetam on Oxidative Stress and Apoptotic Markers

| Cell Model | Stressor | Piracetam Conc. | Measured Parameter | Result |

| Rat Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | Not Specified | Malondialdehyde (MDA), Nitric Oxide (NO) | Levels lowered[3] |

| Rat Primary Cortical Neurons | OGD | Not Specified | Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx) | Activity enhanced[3] |

| EOC-20 Microglial Cells | Lipopolysaccharide (LPS) | 0.01 - 100 µg/ml | Intracellular ROS, NO Production | Levels attenuated[4] |

| PC12 Cells | SNP | Not Specified | Caspase-9 Activity | Activity reduced[1][2] |

| Rat Primary Cortical Neurons | OGD | Not Specified | p53 and BAX Protein Expression | Expression attenuated[3] |

| Rat Brain (LPS model) | LPS | Not Specified | Cleaved Caspase-3 | Level restored towards normal[6] |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for replication and further investigation.

Cell Culture and Treatment

-

Cell Lines:

-

PC12 Cells: A rat pheochromocytoma cell line commonly used as a model for neuronal differentiation and neurotoxicity studies.

-

EOC-20 Cells: A murine microglial cell line used for neuroinflammation and neurotoxicity experiments.[4]

-

Primary Cortical Neurons: Isolated from rat embryos, these cells provide a more physiologically relevant model of the central nervous system.

-

-

General Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), horse serum (for PC12), and antibiotics (penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol: For neuroprotection assays, cells are often pre-treated with Piracetam for a specified period (e.g., 12-24 hours) before the addition of the stress-inducing agent.[3]

Induction of Cellular Stress

-

Oxidative Stress (Sodium Nitroprusside): PC12 cells are incubated with SNP (e.g., 0.5 mM) for a period such as 24 hours to induce nitric oxide-mediated oxidative stress. Piracetam is added either before or after the insult to assess its protective or restorative effects.[1]

-

Neuroinflammation (Lipopolysaccharide): EOC-20 microglial cells are challenged with LPS (e.g., 100 µg/ml) to induce an inflammatory response and subsequent neurotoxicity.[5]

-

Ischemia Model (Oxygen-Glucose Deprivation): Primary cortical neurons are washed with a glucose-free medium and then incubated in an anaerobic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 4 hours) to simulate ischemic conditions.[3]

Assessment of Mitochondrial Function

-

Mitochondrial Membrane Potential (MMP) Assay: MMP is commonly measured using fluorescent dyes like Rhodamine 123 or JC-1. Cells are incubated with the dye after treatment, and the fluorescence intensity is quantified using a fluorescence microplate reader or flow cytometry. A decrease in fluorescence (for Rhodamine 123) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.

-

ATP Level Measurement: Intracellular ATP levels are quantified using a luciferin/luciferase-based bioluminescence assay. The light produced is directly proportional to the ATP concentration and is measured with a luminometer.

Measurement of Oxidative Stress Markers

-

Intracellular ROS Assay: Cells are incubated with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence is measured to quantify ROS levels.

-

Nitric Oxide (NO) Assay: NO production is typically assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Antioxidant Enzyme Activity Assays: The activities of enzymes like SOD and GPx are measured in cell lysates using commercially available colorimetric assay kits that track the rate of specific substrate reactions.

Apoptosis Assays

-

Caspase Activity Assay: The activity of specific caspases (e.g., caspase-9) is determined using fluorometric or colorimetric assays. These assays use a specific peptide substrate conjugated to a reporter molecule, which is released upon cleavage by the active caspase.

-

Western Blotting: This technique is used to quantify the expression levels of key apoptotic proteins. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., p53, BAX, cleaved caspase-3), followed by a secondary antibody for detection.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.

Caption: Experimental Workflow for an In Vitro Neuroprotection Assay.

Caption: Piracetam's Interventional Mechanism Against Cellular Stress.

Relevance to this compound and Future Directions

While the detailed in vitro data presented here focuses on Piracetam, the findings provide a strong foundation for investigating this compound. This compound, a more potent derivative, is suggested to act by enhancing high-affinity choline uptake (HACU) in the hippocampus, thereby indirectly boosting acetylcholine synthesis.[7][8] This mechanism, focused on neurotransmitter systems, complements the direct cellular protection observed with Piracetam.

Future in vitro research on this compound should aim to:

-

Replicate Key Neuroprotection Assays: Utilize the protocols detailed above (e.g., OGD, SNP challenges) to directly assess this compound's effects on mitochondrial function, oxidative stress, and apoptosis.

-

Investigate Dose-Response Relationships: Determine the effective concentration range for this compound's neuroprotective effects and compare its potency to Piracetam.

-

Explore Synergistic Effects: Examine whether this compound's known effects on cholinergic systems synergize with the direct neuroprotective mechanisms seen in the broader racetam family.

The experimental frameworks established for Piracetam are invaluable tools for systematically characterizing the neuroprotective profile of this compound and other novel racetam derivatives.

Conclusion

The in vitro evidence for Piracetam demonstrates a clear neuroprotective profile centered on the preservation of mitochondrial health, reduction of oxidative stress, and inhibition of apoptotic cell death. It effectively shields neuronal cells from common stressors implicated in neurodegeneration. This technical guide provides researchers and drug development professionals with a summary of the quantitative data, detailed protocols for key experiments, and a conceptual framework for the underlying signaling pathways. These established methodologies are directly applicable to the further investigation of this compound, promising to elucidate its specific mechanisms and validate its potential as a neuroprotective agent.

References

- 1. Piracetam improves mitochondrial dysfunction following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piracetam improves mitochondrial dysfunction following oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piracetam ameliorated oxygen and glucose deprivation-induced injury in rat cortical neurons via inhibition of oxidative stress, excitatory amino acids release and P53/Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. revistas.usp.br [revistas.usp.br]

- 6. New therapeutic activity of metabolic enhancer piracetam in treatment of neurodegenerative disease: Participation of caspase independent death factors, oxidative stress, inflammatory responses and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

Pharmacokinetics and Bioavailability of Pramiracetam in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramiracetam, a lipophilic derivative of the nootropic agent piracetam, has garnered significant interest for its potential cognitive-enhancing effects. Understanding its pharmacokinetic profile and bioavailability in preclinical animal models is crucial for the design of toxicological studies, the interpretation of efficacy data, and the prediction of human pharmacokinetics. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in key animal models, primarily rats and dogs. The information is compiled from peer-reviewed literature and presented to facilitate further research and development.

I. Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been primarily investigated in rats and dogs. The following tables summarize the key quantitative parameters identified from the available literature. It is important to note that specific values for Cmax, Tmax, and AUC for this compound in these animal models are not extensively detailed in the publicly available literature. The data presented is based on the limited information accessible.

Table 1: Pharmacokinetic Parameters of this compound in Dogs (Oral Administration)

| Parameter | Value | Reference |

| Half-Life (T½) | 2.3 - 3.9 hours | [1] |

Table 2: Tissue Distribution of this compound in Rats (Oral Administration)

| Tissue | Relative Concentration | Reference |

| Kidney | Highest | [1] |

| Liver | High | [1] |

| Intestine | Moderate | [1] |

| Lung | Moderate | [1] |

| Muscle | Moderate | [1] |

| Heart | Moderate | [1] |

| Gonad | Moderate | [1] |

| Spleen | Moderate | [1] |

| Sebum | Moderate | [1] |

| Brain | Detected | [1] |

Table 3: Excretion Profile of this compound in Rats (Oral Administration)

| Excretion Route | Percentage of Administered Dose | Time Frame | Reference |

| Urine | 28.26% | 72 hours | [1] |

| Feces | 6.35% | 72 hours | [1] |

| Bile | 0.7% (unchanged form) | 24 hours | [1] |

Table 4: Plasma Protein Binding of this compound in Rats

| Parameter | Value | Method | Reference |

| Plasma Protein Binding | 20.1 - 22.2% | Balance Dialysis | [1] |

II. Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of pharmacokinetic studies. While specific, comprehensive protocols for this compound are not fully detailed in the available literature, the following sections outline the general methodologies employed in similar pharmacokinetic studies in animal models.

A. Animal Models

-

Species: Male and female rats (e.g., Wistar, Sprague-Dawley) and dogs (e.g., Beagle) are commonly used models.

-

Housing and Acclimatization: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. An acclimatization period of at least one week is standard before the commencement of the study.

-

Fasting: Animals are often fasted overnight prior to drug administration to minimize the impact of food on absorption.

B. Drug Administration

-

Oral Administration (Gavage): For oral dosing in rats, this compound is typically suspended in a suitable vehicle (e.g., water, carboxymethylcellulose solution) and administered via oral gavage using a gavage needle. The volume administered is calculated based on the animal's body weight.

-

Intravenous Administration: For intravenous studies, this compound is dissolved in a sterile, biocompatible vehicle and administered via a suitable vein (e.g., tail vein in rats, cephalic vein in dogs).

C. Blood Sample Collection

-

Sampling Sites: In rats, blood samples are commonly collected from the tail vein, saphenous vein, or via cannulation of the jugular or carotid artery for serial sampling. In dogs, the cephalic or saphenous veins are typical collection sites.

-

Sampling Schedule: Blood samples are collected at predetermined time points post-dosing to adequately characterize the plasma concentration-time profile. A typical schedule might include pre-dose, and multiple time points during the absorption, distribution, and elimination phases.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin, EDTA). Plasma is separated by centrifugation and stored frozen (e.g., -20°C or -80°C) until analysis.

D. Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in biological matrices is predominantly achieved using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: Plasma samples typically undergo a protein precipitation step to remove interfering proteins. This is often achieved by adding a precipitating agent like perchloric acid or acetonitrile, followed by centrifugation. The resulting supernatant is then injected into the HPLC system.

-

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., C18) is commonly used.

-

Mobile Phase: The mobile phase composition is optimized to achieve good separation of this compound from endogenous plasma components. A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol) is typical.

-

Detection: UV detection is frequently employed, with the wavelength set at the absorbance maximum of this compound.

-

-

Data Analysis: The concentration of this compound in the samples is determined by comparing the peak area of the analyte to that of a calibration curve constructed using known concentrations of a this compound standard. Pharmacokinetic parameters are then calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

III. Mechanism of Action & Signaling Pathways

This compound's mechanism of action is multifaceted and not yet fully elucidated. However, two key pathways have been identified through which it is believed to exert its nootropic effects: enhancement of high-affinity choline uptake and modulation of nitric oxide synthase activity.

A. High-Affinity Choline Uptake (HACU) Pathway

This compound has been shown to increase the rate of high-affinity choline uptake in the hippocampus. This process is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine, which plays a critical role in learning and memory. By enhancing choline uptake, this compound indirectly increases acetylcholine synthesis and release, thereby potentiating cholinergic neurotransmission.

References

The Synthesis and Chemical Properties of Pramiracetam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pramiracetam, chemically known as N-[2-(diisopropylamino)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide, is a synthetic derivative of the nootropic progenitor, piracetam. It belongs to the racetam class of compounds, which are noted for their cognitive-enhancing effects. Developed in the late 1970s, this compound has been a subject of interest for its potential to improve memory and other cognitive functions. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound

Method 1: Two-Step Synthesis from 2-Pyrrolidone

This common method involves a two-step process starting from 2-pyrrolidone.

-

Step 1: Alkylation of 2-Pyrrolidone: 2-Pyrrolidone is reacted with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base to form ethyl 2-(2-oxopyrrolidin-1-yl)acetate.

-

Step 2: Amidation: The resulting ester is then reacted with N,N-diisopropylethylenediamine to yield this compound[1].

A generalized experimental protocol for this method is as follows:

Experimental Protocol:

-

Step 1: Synthesis of ethyl 2-(2-oxopyrrolidin-1-yl)acetate

-

To a solution of 2-pyrrolidone in a suitable aprotic solvent (e.g., tetrahydrofuran), a strong base (e.g., sodium hydride) is added portion-wise at a reduced temperature (e.g., 0 °C).

-

The mixture is stirred for a specified time to allow for the formation of the corresponding sodium salt.

-

Ethyl bromoacetate is then added dropwise to the reaction mixture, and the reaction is allowed to proceed, often with warming to room temperature or gentle heating.

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude ester, which can be purified by distillation or chromatography.

-

-

Step 2: Synthesis of this compound

-

The purified ethyl 2-(2-oxopyrrolidin-1-yl)acetate is dissolved in a suitable solvent.

-

N,N-diisopropylethylenediamine is added to the solution.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the reaction mixture is worked up by extraction and purification, which may involve recrystallization from a suitable solvent system to afford pure this compound.

-

Method 2: Synthesis from Diisopropyl Ethylenediamine and Chloroacetyl Chloride

A Chinese patent (CN103012236A) describes a method for the large-scale production of this compound, which involves the initial synthesis of an intermediate, N-(2-(diisopropyl)ethyl)-2-chloroacetamide hydrochloride[2].

-

Step 1: Synthesis of N-(2-(diisopropyl)ethyl)-2-chloroacetamide hydrochloride: Diisopropyl ethylenediamine is reacted with chloroacetyl chloride in a solvent like tetrahydrofuran (THF) at a controlled temperature (0-15 °C) for 6-12 hours[2].

-

Step 2: Formation of the Free Amide: The resulting hydrochloride salt is then treated with a base, such as sodium hydroxide, in water to generate the free amide[2].

-

Step 3: Alkylation of 2-Pyrrolidone: In a separate reaction, 2-pyrrolidone is deprotonated with a strong base like sodium hydride in THF. The free amide from Step 2 is then added to this mixture, and the reaction is refluxed to produce this compound[2].

-

Step 4: Purification and Hydrate Formation: The crude this compound can be purified, and the hydrate form can be obtained by a process involving dissolution in THF, addition of water, and precipitation with a non-polar solvent like petroleum ether[2].

Experimental Protocol Outline:

-

Step 1: Preparation of N-(2-(diisopropyl)ethyl)-2-chloroacetamide hydrochloride

-

Dissolve diisopropyl ethylenediamine in dry THF and cool in an ice bath.

-

Slowly add chloroacetyl chloride to the solution while maintaining the temperature below 15 °C.

-

Stir the reaction mixture for several hours.

-

Isolate the resulting white solid by filtration and dry.

-

-

Step 2: Preparation of the Free Amide

-

Dissolve the hydrochloride salt from Step 1 in distilled water.

-

Add a solution of sodium hydroxide to basify the mixture.

-

Extract the free amide with an organic solvent such as ethyl acetate.

-

Dry the organic extracts and concentrate to obtain the free amide.

-

-

Step 3: Synthesis of this compound

-

In a separate flask, suspend sodium hydride in dry THF.

-

Add 2-pyrrolidone to the suspension and stir.

-

Add a solution of the free amide from Step 2 in THF to the reaction mixture.

-

Heat the mixture to reflux for a specified period.

-

Cool the reaction and quench any remaining sodium hydride.

-

Extract the product and purify by suitable methods.

-

-

Step 4: Purification

-

The crude product can be purified by recrystallization. A common technique involves dissolving the crude solid in a minimal amount of a hot solvent in which it is soluble and then allowing it to cool slowly. The pure crystals will form, leaving impurities in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried[3][4].

-

Below is a diagram illustrating a generalized synthesis workflow for this compound.

Caption: Generalized workflows for the synthesis of this compound.

Chemical Properties of this compound

A comprehensive understanding of the chemical properties of this compound is essential for its development as a pharmaceutical agent.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₇N₃O₂ | [5] |

| Molecular Weight | 269.39 g/mol | [5] |

| Appearance | White to almost white powder or crystal | [6] |

| Melting Point | 45-49 °C (for hydrate) | [6] |

| Boiling Point | 163-165 °C at 0.1 mmHg | [6] |

| Solubility | Soluble in methanol. Water solubility: 10 mg/mL. The parent compound, piracetam, is soluble in water, methanol, and ethanol, and slightly soluble in acetone and DMSO. | [6] |

| pKa | A specific experimental value for this compound is not readily available. The pKa of the structurally related piracetam is reported to be 15.67. Due to the presence of the basic diisopropylamino group, this compound is expected to have a basic pKa as well. |

Stability Profile

Detailed stability studies for this compound under various conditions (e.g., pH, temperature, light) as per ICH guidelines are not extensively published. However, forced degradation studies on the parent compound, piracetam, can provide some insights into the potential stability of the 2-oxopyrrolidine acetamide core.

A study on piracetam showed that it undergoes degradation in basic conditions, leading to the hydrolysis of the amide bond[5]. It was found to be stable under acidic, neutral, oxidative, thermal, and photolytic stress conditions[5]. It is plausible that this compound would exhibit similar stability for its core structure, with the diisopropylaminoethyl side chain potentially influencing its overall degradation profile.

Forced Degradation Experimental Protocol (General approach based on piracetam studies):

-

Acid Hydrolysis: The drug substance is dissolved in an acidic solution (e.g., 0.1 N HCl) and heated.

-

Base Hydrolysis: The drug substance is dissolved in a basic solution (e.g., 0.1 N NaOH) and heated.

-

Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 60-80 °C).

-

Photodegradation: The drug substance (solid and in solution) is exposed to UV and visible light.

Samples are withdrawn at various time points and analyzed by a stability-indicating method, such as HPLC, to quantify the parent drug and any degradation products.

Mechanism of Action: High-Affinity Choline Uptake

This compound's mechanism of action is not fully elucidated, but a key proposed mechanism involves the enhancement of high-affinity choline uptake (HACU) in the hippocampus. This process is crucial for the synthesis of the neurotransmitter acetylcholine, which plays a vital role in cognitive functions like memory and learning.

The signaling pathway can be visualized as follows:

Caption: Proposed mechanism of this compound enhancing cognitive function.

Conclusion

This compound remains a compound of significant interest in the field of nootropics. While its synthesis is achievable through established chemical routes, a detailed, publicly available experimental protocol with full analytical characterization would be a valuable contribution to the scientific community. Its chemical properties, particularly its solubility and stability, require further in-depth investigation to support formulation development and ensure product quality. The proposed mechanism of action through the enhancement of high-affinity choline uptake provides a strong basis for its observed cognitive-enhancing effects and warrants further exploration. This guide provides a foundational understanding for researchers and professionals engaged in the study and development of this compound.

References

- 1. longdom.org [longdom.org]

- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. sciforschenonline.org [sciforschenonline.org]

- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. actascientific.com [actascientific.com]

Unraveling the Core Mechanism: Pramiracetam's Modulation of Neuronal Membrane Fluidity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pramiracetam, a lipophilic derivative of the archetypal nootropic piracetam, has garnered significant interest for its potential cognitive-enhancing effects. While the precise molecular mechanisms underpinning its action are not fully elucidated, a compelling body of evidence points towards its interaction with neuronal membranes as a primary mode of influence. This technical guide delves into the core of this compound's mechanism, focusing on its impact on neuronal membrane fluidity and the consequential effects on critical cellular processes, most notably high-affinity choline uptake (HACU). By synthesizing available data, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's membrane-centric pharmacology, offering insights into its therapeutic potential and avenues for future investigation.

Introduction: The Neuronal Membrane as a Therapeutic Target

The neuronal membrane is a dynamic and intricate structure that extends far beyond its role as a simple physical barrier. It is a fluid mosaic of lipids and proteins that orchestrates a vast array of cellular functions critical for neuronal communication, including signal transduction, ion channel gating, and neurotransmitter reuptake. The fluidity of this membrane, largely determined by its lipid composition and the interaction of its components, is paramount for its proper function. Alterations in membrane fluidity have been implicated in age-related cognitive decline and various neurological disorders, making it an attractive target for therapeutic intervention.

This compound belongs to the racetam class of nootropic compounds, which are generally characterized by their ability to positively modulate cognitive function.[1][2] Unlike many other psychoactive compounds that directly target specific neurotransmitter receptors, this compound's primary mechanism of action is believed to be more fundamental, initiating a cascade of downstream effects by first influencing the physical properties of the neuronal membrane.[1]

This compound's Direct Influence on Neuronal Membrane Fluidity

While direct quantitative studies on this compound's effect on membrane fluidity are not as extensively documented as for its parent compound, piracetam, the prevailing hypothesis is that its lipophilic nature facilitates its intercalation into the lipid bilayer. This interaction is thought to increase membrane fluidity, effectively making the membrane more pliable.[1] This concept is supported by research on piracetam, which has been shown to enhance membrane fluidity, particularly in the brains of aged animals.[3][4][5] The structural similarity and greater lipophilicity of this compound suggest a potentially more pronounced effect.

This modulation of membrane fluidity is not a random disruption but rather a restoration of membrane dynamics, particularly in aged or compromised neurons where membrane rigidity is often increased.[3][6] By increasing the mobility of membrane components, this compound is thought to enhance the function of embedded proteins, such as ion channels and transporters, and facilitate more efficient neuronal signaling and synaptic plasticity.[1]

Putative Molecular Interactions

It is hypothesized that this compound interacts with the polar head groups of phospholipids within the membrane.[7] This interaction is thought to introduce a degree of spacing between the lipid molecules, thereby reducing the van der Waals forces that contribute to membrane rigidity. The result is a more fluid and dynamic membrane environment.

Downstream Consequence: Enhancement of High-Affinity Choline Uptake (HACU)

One of the most significant and well-documented downstream effects of this compound's influence on membrane fluidity is the enhancement of high-affinity choline uptake (HACU) in the hippocampus.[1][2][8][9] HACU is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh), which plays a pivotal role in learning, memory, and attention.[10]

The HACU system is mediated by specific choline transporter proteins embedded within the presynaptic neuronal membrane. The efficiency of these transporters is highly dependent on the physical state of the surrounding lipid bilayer. By increasing membrane fluidity, this compound is believed to optimize the conformational flexibility and activity of these choline transporters, leading to a more efficient uptake of choline from the synaptic cleft.[1] This, in turn, boosts the synthesis and subsequent release of acetylcholine, thereby augmenting cholinergic neurotransmission.

Quantitative Data on this compound's Effect on HACU

A key study investigating the effects of various cognition-enhancing drugs on rat hippocampal synaptosomal HACU provides direct quantitative evidence for this compound's action.

| Drug | Dosage (mg/kg, IP) | Effect on HACU |

| This compound | 44 | Increased |

| This compound | 88 | Increased |

| 3,4-Diaminopyridine | 0.1 | Increased |

| Centrophenoxine | 100 | Decreased |

| Piracetam | 100, 500 | Ineffective |

| Aniracetam | 10-200 (PO) | Ineffective |

| Lysine Vasopressin | 0.005-0.05 (IM) | Ineffective |

| 4-Aminopyridine | 0.01-3.0 | Ineffective |

| Data sourced from a study on in vitro sodium-dependent high-affinity choline uptake in rat hippocampal synaptosomes 30 minutes after in vivo drug administration.[11] |

These findings are significant as they demonstrate a clear and dose-dependent increase in HACU following this compound administration, an effect not observed with piracetam or aniracetam under the tested conditions.[11] This highlights a key differentiator in the pharmacological profile of this compound within the racetam family.

Experimental Protocols

Measurement of Neuronal Membrane Fluidity (Fluorescence Anisotropy)

A common and reliable method to quantify membrane fluidity is through fluorescence anisotropy using a lipophilic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH).

Principle: DPH intercalates into the hydrophobic core of the lipid bilayer. The extent of its rotational freedom, which is inversely proportional to membrane viscosity (and thus directly proportional to fluidity), can be measured by exciting the probe with polarized light and measuring the polarization of the emitted fluorescence. A decrease in anisotropy indicates an increase in membrane fluidity.

Protocol Outline:

-

Synaptosome Preparation:

-

Isolate brain tissue (e.g., hippocampus or cortex) from control and this compound-treated animals.

-

Homogenize the tissue in a suitable buffer (e.g., sucrose buffer).

-

Perform differential centrifugation to isolate the synaptosomal fraction.

-

-

Fluorescence Labeling:

-

Resuspend the synaptosomes in a physiological buffer.

-

Incubate the synaptosomal suspension with a solution of DPH in a suitable solvent (e.g., tetrahydrofuran) to allow for probe incorporation into the membranes.

-

-

Fluorescence Anisotropy Measurement:

-

Use a fluorescence spectrophotometer equipped with polarizers.

-

Excite the DPH-labeled synaptosomes with vertically polarized light at the appropriate excitation wavelength (e.g., ~360 nm).

-

Measure the intensity of the emitted fluorescence in both the vertical (I_vv) and horizontal (I_vh) planes relative to the excitation plane at the emission wavelength (e.g., ~430 nm).

-

Calculate the fluorescence anisotropy (r) using the formula:

-

r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh)

-

Where G is the grating correction factor of the instrument.

-

-

-

Data Analysis:

-

Compare the anisotropy values between the control and this compound-treated groups. A statistically significant decrease in 'r' for the this compound group would indicate an increase in neuronal membrane fluidity.

-

High-Affinity Choline Uptake (HACU) Assay

This assay measures the rate of radiolabeled choline uptake into synaptosomes.

Principle: The HACU system is a sodium-dependent transport process. By providing synaptosomes with radiolabeled choline ([³H]-choline) in the presence of sodium, the rate of uptake can be quantified by measuring the amount of radioactivity incorporated into the synaptosomes over time.

Protocol Outline:

-

Synaptosome Preparation:

-

Prepare synaptosomes from the hippocampus of control and this compound-treated animals as described in section 4.1.

-

-

HACU Assay:

-

Pre-incubate the synaptosomal suspension in a Krebs-Ringer buffer at 37°C.

-

Initiate the uptake reaction by adding a solution containing [³H]-choline.

-

Allow the reaction to proceed for a short, defined period (e.g., 4 minutes).

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-choline.

-

Control for non-specific uptake by running parallel experiments at 0°C or in the absence of sodium.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Determine the protein concentration of the synaptosomal samples (e.g., using a Bradford or BCA assay).

-

-

Data Analysis:

-

Calculate the rate of choline uptake, typically expressed as pmol of choline/mg of protein/minute.

-

Compare the uptake rates between the control and this compound-treated groups to determine the effect of the compound on HACU.

-

Visualizing the Mechanism: Signaling Pathways and Workflows

References

- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 2. nootropicsexpert.com [nootropicsexpert.com]

- 3. Piracetam improves mitochondrial dysfunction following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of piracetam on membrane fluidity in the aged mouse, rat, and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 6. Improved Mitochondrial Function in Brain Aging and Alzheimer Disease – the New Mechanism of Action of the Old Metabolic Enhancer Piracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piracetam | C6H10N2O2 | CID 4843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]

- 9. What is this compound Sulfate used for? [synapse.patsnap.com]

- 10. nbinno.com [nbinno.com]

- 11. The effects of various cognition-enhancing drugs on in vitro rat hippocampal synaptosomal sodium dependent high affinity choline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

Pramiracetam's Modulation of Cerebral Nitric Oxide Synthase Activity: A Technical Whitepaper

For Immediate Release

This technical guide provides an in-depth analysis of the effects of Pramiracetam, a nootropic agent of the racetam class, on nitric oxide synthase (NOS) activity within the brain. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience, offering a consolidated resource on the quantitative data, experimental methodologies, and putative signaling pathways involved in this interaction.

Executive Summary

This compound has been observed to modulate the activity of nitric oxide synthase (NOS) in the cerebral cortex, an effect that may contribute to its nootropic properties, including enhanced cognition and memory. This document synthesizes the key findings from preclinical research, focusing on a pivotal study by Corasaniti et al. (1995). The primary mechanism appears to be an increase in neuronal NOS (nNOS) activity, leading to elevated nitric oxide (NO) levels. This, in turn, is hypothesized to improve cerebral blood flow and synaptic plasticity. This whitepaper presents the available quantitative data, a detailed, inferred experimental protocol based on standard laboratory practices, and visual representations of the associated biochemical pathways and experimental procedures.

Quantitative Data Summary

The primary quantitative data on the effects of this compound on NOS activity originates from a study conducted on male Wistar rats. The findings are summarized below for comparative analysis.

Table 1: Effect of this compound on Nitric Oxide Synthase (NOS) Activity in Rat Cerebral Cortex

| Treatment Group | Dosage | Route of Administration | Change in NOS Activity (%) | Brain Region |

| This compound | 100 mg/kg | Intraperitoneal (i.p.) | No significant change | Cerebral Cortex & Hippocampus |

| This compound | 300 mg/kg | Intraperitoneal (i.p.) | ~20% increase | Cerebral Cortex |

| This compound | 300 mg/kg | Intraperitoneal (i.p.) | No significant change | Hippocampus |

Data sourced from Corasaniti et al. (1995).[1]

Table 2: Potentiation of this compound's Effect on NOS Activity by Lithium Chloride (LiCl)

| Pre-treatment (24h prior) | Treatment | Dosage | Route of Administration | Change in Cortical NOS Activity (%) |

| Vehicle | This compound | 300 mg/kg | Intraperitoneal (i.p.) | ~20% increase |

| Lithium Chloride (LiCl) | This compound | 300 mg/kg | Intraperitoneal (i.p.) | ~40% increase |

| Lithium Chloride (LiCl) | Vehicle | 3 mEq/kg | Intraperitoneal (i.p.) | No significant effect |

Data sourced from Corasaniti et al. (1995).[1]

It is noteworthy that these changes in NOS activity were not accompanied by any significant alterations in NOS mRNA expression, suggesting that this compound's effect is likely on the activity of the existing enzyme rather than on its synthesis.[1]

Experimental Protocols

The following section details a likely methodology for the key experiments cited, based on standard practices for measuring NOS activity in brain tissue. The exact protocol of Corasaniti et al. (1995) could not be obtained in full.

Animal Model and Drug Administration

-

Species: Male Wistar rats.

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

-

Drug Administration: this compound was dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at doses of 100 mg/kg and 300 mg/kg. A control group received the vehicle alone. For the potentiation study, a separate group of rats was pre-treated with Lithium Chloride (3 mEq/kg, i.p.) 24 hours prior to the administration of this compound.

Tissue Preparation

-

Following a designated time post-injection, animals were euthanized.

-

The cerebral cortex and hippocampus were rapidly dissected on a cold plate.

-

Tissues were homogenized in a cold buffer solution (e.g., Tris-HCl buffer, pH 7.4) containing protease inhibitors to prevent protein degradation.

-

The homogenates were then centrifuged at a high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

-

The resulting supernatant (cytosolic fraction), which contains the soluble NOS enzyme, was collected for the activity assay.

Nitric Oxide Synthase (NOS) Activity Assay (L-Citrulline Assay)

The activity of NOS is commonly determined by measuring the conversion of L-arginine to L-citrulline.

-

Reaction Mixture: The brain tissue supernatant was incubated in a reaction buffer containing:

-

L-[14C]arginine (as a radiolabeled substrate)

-

NADPH (a necessary cofactor)

-

Calmodulin and Ca2+ (for activation of nNOS)

-

Tetrahydrobiopterin (another essential cofactor)

-

-

Incubation: The reaction was initiated by adding the tissue extract and incubated at 37°C for a specific duration (e.g., 15-30 minutes).

-

Reaction Termination: The reaction was stopped by adding a stop buffer (e.g., a buffer with a low pH and containing EDTA to chelate calcium).

-

Separation of L-Citrulline: The reaction mixture was passed through a cation-exchange resin column. The unreacted L-[14C]arginine, being positively charged, binds to the resin, while the newly formed L-[14C]citrulline, which is neutral, passes through.

-

Quantification: The amount of L-[14C]citrulline in the eluate was quantified using a scintillation counter.

-

Data Analysis: The NOS activity was expressed as picomoles of L-citrulline formed per minute per milligram of protein. Protein concentration in the supernatant was determined using a standard method like the Bradford assay.

Visualizations: Signaling Pathways and Workflows

Proposed Signaling Pathway of this compound on NOS Activity

Caption: Proposed signaling cascade of this compound's effect on nNOS.

Experimental Workflow for Measuring NOS Activity

Caption: Workflow for NOS activity measurement in brain tissue.

Discussion and Implications

The available evidence strongly suggests that this compound can upregulate the activity of neuronal nitric oxide synthase in the cerebral cortex. The proposed mechanism links this compound's known enhancement of high-affinity choline uptake to an increase in acetylcholine synthesis and release. This, in turn, is thought to stimulate muscarinic acetylcholine receptors, leading to an influx of calcium and subsequent activation of the calcium-dependent nNOS.

The resulting increase in nitric oxide production is a plausible explanation for the observed improvements in cerebral blood flow, as NO is a potent vasodilator. Enhanced NO signaling may also play a role in synaptic plasticity, which is fundamental to learning and memory processes.

The potentiation of this compound's effect by lithium, a known modulator of various signaling pathways, suggests a complex regulatory mechanism that warrants further investigation. Future research should aim to fully elucidate the signaling cascade and to explore the long-term consequences of this compound-induced NOS activation. Understanding these mechanisms is crucial for the development of novel nootropic agents and for optimizing the therapeutic use of existing compounds like this compound.

References

Methodological & Application

Protocol for Dissolving Pramiracetam for In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Pramiracetam is a nootropic agent belonging to the racetam family, known for its potential to enhance cognitive functions such as memory and learning. For in vivo experimentation, particularly in rodent models, establishing a reliable and reproducible protocol for dissolving this compound is critical for accurate dosing and obtaining valid experimental results. This compound is sparingly soluble in aqueous solutions, necessitating the use of co-solvents and specific formulation strategies to achieve concentrations suitable for administration routes like oral gavage.

The primary mechanism of action of this compound is not fully elucidated but is understood to involve the enhancement of high-affinity choline uptake (HACU) in the hippocampus. This action is believed to indirectly increase the synthesis of acetylcholine, a neurotransmitter crucial for cognitive processes. Additionally, this compound is thought to modulate the fluidity of neuronal membranes, which may facilitate more efficient signal transduction.

This document provides detailed protocols for the dissolution of this compound for in vivo experiments, focusing on oral gavage administration. It includes quantitative solubility data, step-by-step preparation of vehicle solutions, and common dosage ranges used in preclinical research.

Data Presentation: Solubility and Vehicle Formulations

A summary of this compound's solubility in common solvents and typical vehicle compositions for in vivo studies is presented below. The selection of an appropriate vehicle is crucial to ensure the stability and bioavailability of the compound.

| Solvent/Vehicle Component | Solubility/Concentration | Notes |

| Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Soluble | Often used as a primary solvent to create a stock solution before dilution into a final vehicle. |

| Vehicle Formulations for Oral Gavage | ||

| 0.5% Carboxymethylcellulose (CMC) in Water | Suspension | A common vehicle for suspending insoluble compounds for oral administration. |

| Saline (0.9% NaCl) | Suspension | Can be used for suspending this compound, often in combination with other agents. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Solution | A multi-component vehicle designed to solubilize lipophilic compounds for in vivo use. |

Experimental Protocols

Protocol 1: Preparation of this compound Suspension in 0.5% Carboxymethylcellulose (CMC) for Oral Gavage

This protocol is suitable for administering this compound as a suspension.

Materials:

-

This compound powder

-

Carboxymethylcellulose (CMC), low viscosity

-

Sterile, purified water

-

Magnetic stirrer and stir bar

-

Weighing scale

-

Appropriate glassware (beaker, graduated cylinder)

Procedure:

-

Prepare the 0.5% CMC Vehicle:

-

Weigh the required amount of CMC. For 100 mL of vehicle, weigh 0.5 g of CMC.

-

Heat approximately 80% of the total required volume of sterile water to 60-70°C.

-

Slowly add the CMC powder to the heated water while continuously stirring with a magnetic stirrer to prevent clumping.

-

Continue stirring until the CMC is fully dispersed.

-

Remove the solution from the heat and allow it to cool to room temperature.

-

Add the remaining volume of sterile water to reach the final desired volume and stir until uniform.

-

-

Prepare the this compound Suspension:

-

Calculate the required amount of this compound powder based on the desired final concentration and total volume.

-

Weigh the calculated amount of this compound powder.

-

Gradually add the this compound powder to the prepared 0.5% CMC vehicle while stirring continuously.

-

Continue to stir the suspension for at least 15-30 minutes to ensure a homogenous mixture.

-

Visually inspect the suspension for uniformity before each administration. Stir well before drawing each dose.

-

In Vivo Administration Dosages

The appropriate dosage of this compound can vary depending on the animal model and the specific research question. The following table summarizes dosages reported in the literature for rats and mice.

| Animal Model | Dosage Range (mg/kg) | Administration Route | Reference |

| Rat | 7.5 - 300 | Intraperitoneal (IP) | [1][2] |

| Mouse | 200 - 600 | Mixed with food |

Mandatory Visualizations

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound, focusing on its influence on the cholinergic system and neuronal membrane dynamics. This compound is hypothesized to enhance high-affinity choline uptake, leading to increased acetylcholine synthesis and subsequent downstream effects on synaptic plasticity and cognitive function.[1] It is also thought to modulate membrane fluidity, which can impact receptor function and signaling cascades.

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for this compound Solution Preparation and Administration

The following diagram outlines the general workflow for preparing a this compound solution for in vivo experiments, from calculation and dissolution to administration.

Caption: Experimental workflow for this compound administration.

References

Best Practices for Pramiracetam Administration in Animal Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the best practices for the administration of Pramiracetam in animal research, with a focus on rodent models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to aid in the design and execution of studies investigating the nootropic effects of this compound.

Introduction to this compound

This compound is a synthetic nootropic agent of the racetam class, known for its potential to enhance cognitive functions such as memory and learning. Its lipophilic nature allows it to readily cross the blood-brain barrier. Understanding its mechanism of action and proper administration is crucial for obtaining reliable and reproducible results in preclinical research.

Mechanism of Action

This compound's cognitive-enhancing effects are believed to be primarily mediated through the potentiation of the cholinergic system. Unlike some other racetams, it does not directly act on major neurotransmitter receptors but rather influences key processes involved in acetylcholine (ACh) synthesis and release.

Key Mechanisms:

-

High-Affinity Choline Uptake (HACU): this compound has been shown to significantly increase the rate of high-affinity choline uptake in the hippocampus. This is the rate-limiting step in the synthesis of acetylcholine, a neurotransmitter critical for learning and memory. By enhancing HACU, this compound increases the availability of choline for ACh production.

-

Nitric Oxide Synthase (NOS) Activity: Studies in rats have demonstrated that systemic administration of this compound can increase the activity of nitric oxide synthase (NOS) in the cerebral cortex.[1] Nitric oxide (NO) is a signaling molecule involved in synaptic plasticity and cerebral blood flow, which can contribute to improved cognitive function.

Below is a diagram illustrating the proposed signaling pathway of this compound.

Caption: Proposed signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various animal studies investigating the cognitive-enhancing effects of this compound.

Table 1: Effective Dosages of this compound in Rodent Models

| Animal Model | Administration Route | Dosage Range (mg/kg) | Cognitive Task | Observed Effect |

| Rat | Intraperitoneal (i.p.) | 15 - 60 | Novel Object Recognition | Improved recognition memory |

| Rat | Intraperitoneal (i.p.) | 100 - 300 | Passive Avoidance | Increased step-through latency[2] |

| Rat | Intraperitoneal (i.p.) | 300 | NOS Activity Assay | ~20% increase in cortical NOS activity[1] |

| Mouse | Oral (in food) | 200 - 600 | Myelination Studies | No demyelinating effects observed |

| Rat | Oral | 600 | Chronic Cerebral Hypoperfusion | Improved memory and attenuated neuronal damage[3] |

Table 2: Effects of this compound on Key Behavioral Parameters

| Behavioral Test | Animal Model | Dosage (mg/kg) & Route | Key Parameter | Result |

| Novel Object Recognition | Rat | 30 i.p. | Discrimination Index | Significantly higher than control |

| Passive Avoidance | Rat | 100 i.p. | Step-through Latency | Significantly longer than control[2] |

| Morris Water Maze | Rat | Data not consistently available | Escape Latency | Expected to decrease with effective dose |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This compound Preparation and Administration

Vehicle Selection:

-

Intraperitoneal (i.p.) Injection: this compound can be dissolved in sterile normal saline (0.9% NaCl) or distilled water. It is recommended to purchase the pure drug and reconstitute it to the desired concentration.

-

Oral Gavage: For oral gavage, this compound can be suspended in a vehicle such as a 0.5% carboxymethylcellulose (CMC) solution in water.[4]

-

Voluntary Oral Administration: To reduce the stress associated with gavage, a palatable vehicle can be used. A sweetened condensed milk solution diluted with water has been shown to be effective for voluntary consumption by mice.[5] Another option is to incorporate the drug into a flavored jelly.[6]

Administration Procedure:

The following diagram outlines a general workflow for a typical cognitive enhancement study using this compound.

Caption: General experimental workflow for a this compound study.

Behavioral Assays

The Morris Water Maze is a widely used test to assess spatial learning and memory.[7][8]

-

Apparatus: A circular pool (typically 1.5-2.0 m in diameter) filled with opaque water. A small escape platform is submerged just below the water's surface.

-

Procedure:

-

Acquisition Phase: Rats are placed in the pool from different starting positions and must find the hidden platform. This is typically done over several trials per day for 4-5 consecutive days.[9] The time to find the platform (escape latency) and the path taken are recorded.[9]

-

Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.

-

-

Key Parameters:

-

Escape latency (seconds)

-

Distance traveled to reach the platform (meters)

-

Time spent in the target quadrant during the probe trial (%)

-

The NOR test evaluates an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.[10]

-

Apparatus: An open-field arena (e.g., 50x50x50 cm). A set of identical objects and a distinct novel object are required.

-

Procedure:

-

Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on consecutive days to acclimate.

-

Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 5-10 minutes).

-

Test Phase: After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.

-

-

Key Parameters:

The passive avoidance test assesses fear-motivated learning and memory.[12]

-

Apparatus: A two-compartment box with a light and a dark chamber, connected by a small opening. The floor of the dark chamber is equipped with an electric grid.

-

Procedure:

-

Acquisition/Training Trial: The animal is placed in the light compartment. When it enters the dark compartment (which rodents naturally prefer), a mild foot shock is delivered.

-

Retention/Test Trial: After a set interval (e.g., 24 hours), the animal is placed back in the light compartment, and the latency to enter the dark compartment (step-through latency) is measured.[13][14]

-

-

Key Parameters:

Conclusion

The effective administration of this compound in animal research requires careful consideration of the dosage, administration route, and choice of behavioral assays. The protocols and data presented in these application notes provide a foundation for designing robust and reproducible studies to investigate the cognitive-enhancing properties of this compound. Researchers should always adhere to ethical guidelines for animal research and ensure that all procedures are approved by their institution's Animal Care and Use Committee.

References

- 1. Systemic administration of this compound increases nitric oxide synthase activity in the cerebral cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prolongation of latencies for passive avoidance responses in rats treated with aniracetam or piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piracetam Improves Cognitive Deficits Caused by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oral (gavage) combined repeated dose toxicity study of T-7706 with the reproduction/developmental toxicity screening test | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. Researchers [rodentmda.ch]

- 6. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]

- 9. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]